molecular formula C11H9FN2O2 B2581196 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 531506-66-8

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2581196
CAS RN: 531506-66-8
M. Wt: 220.203
InChI Key: IVDPFMFNQXHGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 3-fluorobenzyl group is a common substituent in organic chemistry, known for its ability to modify the properties of the parent compound .


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds are often synthesized through reactions involving isocyanates . Another common method involves the use of boronic acids .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrazole ring attached to a benzyl group with a fluorine atom at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a high boiling point and a relatively high density . The compounds are also characterized by their ability to form hydrogen bonds .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 1H-pyrazole-3-carboxylic acid, a related compound, demonstrates potential in forming diverse chemical derivatives. For instance, it can be converted into corresponding carboxamides and carboxylate derivatives through reactions with various binucleophiles, showcasing its versatility in chemical synthesis (Yıldırım, Kandemirli, & Akçamur, 2005).

Structural Analysis and X-Ray Diffraction Studies

  • The structural properties of similar compounds have been studied using techniques like single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular configurations and applications in materials science (Loh et al., 2013).

Potential in Organic Frameworks and Sensor Applications

  • Derivatives of pyrazole-carboxylic acids, like the one , have been used to construct lanthanide metal-organic frameworks (Ln-MOFs). These frameworks exhibit strong stability and multifunctionality, including potential applications in sensing and catalysis (Tan et al., 2018).

Applications in Medicinal Chemistry

  • Pyrazole-carboxylic acids have been a focus in the development of ligands for medicinal chemistry and metal complex catalysis. Novel ligands based on these acids, containing triazole moieties, have been synthesized for potential applications in these fields (Dalinger et al., 2020).

Improved Synthesis Techniques

  • Improved methods for synthesizing pyrazole-carboxylic acids, such as 1H-pyrazole-4-carboxylic acid, have been developed, leading to higher yields and more efficient production processes. This advancement is significant for industrial-scale applications (Dong, 2011).

Safety and Hazards

While specific safety and hazard information for “1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPFMFNQXHGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.